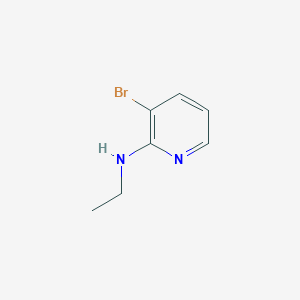

4-Bromo-2-ethoxyaniline

Descripción general

Descripción

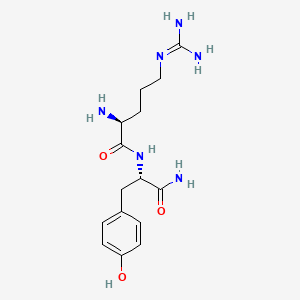

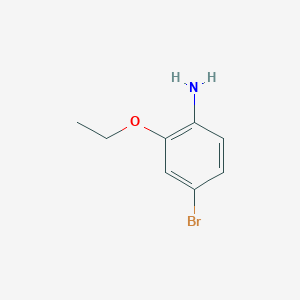

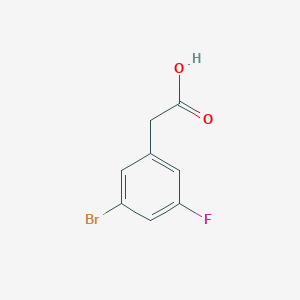

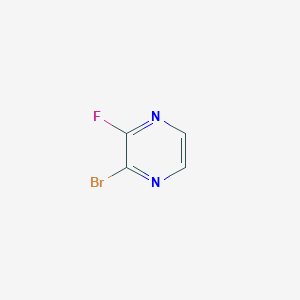

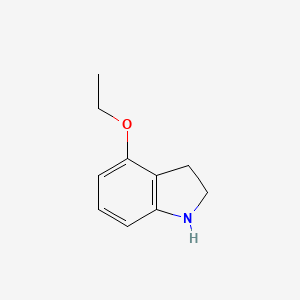

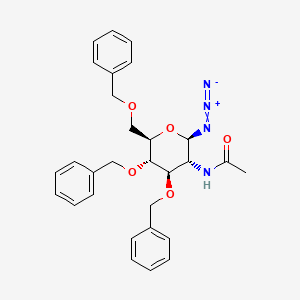

4-Bromo-2-ethoxyaniline is a chemical compound with the molecular formula C8H10BrNO . It has a molecular weight of 216.08 . The compound contains a total of 21 bonds, including 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 ether (aromatic) .

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-ethoxyaniline includes a six-membered aromatic ring, a primary aromatic amine, and an aromatic ether . The compound’s IUPAC Standard InChI isInChI=1S/C8H10BrN/c1-2-6-5-7 (9)3-4-8 (6)10/h3-5H,2,10H2,1H3 . Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-2-ethoxyaniline are not detailed in the available resources, anilines in general can undergo a variety of reactions, including reactions with secondary amines, primary amines, and ammonia equivalents .Physical And Chemical Properties Analysis

4-Bromo-2-ethoxyaniline has a molecular weight of 200.076 . More detailed physical and chemical properties are not available in the retrieved resources.Aplicaciones Científicas De Investigación

-

Anaplastic Lymphoma Kinase (ALK) Inhibitors

- Field : Medical and Pharmaceutical Research

- Application : 4-Bromo-2-methoxyaniline is used as a reagent in the synthesis of 3,5-diamino-1,2,4-triazole ureas, which are potent inhibitors of anaplastic lymphoma kinase (ALK) .

- Method : While the exact method of application or experimental procedures was not detailed in the source, it involves the use of 4-Bromo-2-methoxyaniline as a reagent in the synthesis process .

- Results : The outcome is the creation of potent ALK inhibitors, which could have significant implications in the treatment of certain types of cancer .

-

Rho Kinase Inhibitors

- Field : Medical and Pharmaceutical Research

- Application : 4-Bromo-2-methoxyaniline is also used as a reagent in the synthesis of chroman-3-amides, which are potent Rho kinase inhibitors .

- Method : Similar to the previous application, the exact method of application or experimental procedures was not detailed in the source, but it involves the use of 4-Bromo-2-methoxyaniline as a reagent in the synthesis process .

- Results : The outcome is the creation of potent Rho kinase inhibitors, which could have significant implications in the treatment of various diseases .

-

Synthesis of Low-Valent Compounds with Heavy Group-14 Elements

- Field : Chemical Research

- Application : While the specific use of 4-Bromo-2-ethoxyaniline is not detailed, it could potentially be used in the synthesis of low-valent compounds with heavy group-14 elements .

- Method : The exact method of application or experimental procedures was not detailed in the source .

- Results : The outcome is the creation of low-valent compounds with heavy group-14 elements, which have received significant attention in several fields of chemistry owing to their unique electronic properties .

-

Heck Cross-Coupling Reactions

- Field : Organic Synthesis

- Application : 4-Bromoaniline, a compound similar to 4-Bromo-2-ethoxyaniline, is used in Heck cross-coupling reactions .

- Method : The synthesis of 4-Bromoaniline involves N-TBS protection to shield the aniline nitrogen, using mild conditions and eco-friendly 2-MeTHF solvent. This protected form is useful in Heck cross-coupling reactions, catalyzed by Pd nanocrystals on COFs, to form C-C bonds efficiently .

- Results : The outcome is the formation of C-C bonds, which is significant in producing pharmaceuticals and complex organic molecules .

-

Mannich Reactions

- Field : Organic Synthesis

- Application : 4-Bromoaniline, a compound similar to 4-Bromo-2-ethoxyaniline, acts as an aromatic amine in Mannich reactions, enabling the introduction of bromine into β-amino ketones for further chemical modifications .

- Method : The exact method of application or experimental procedures was not detailed in the source .

- Results : These processes are significant in producing pharmaceuticals and complex organic molecules, with 4-Bromoaniline being a versatile intermediate for various synthetic applications .

-

Synthesis of Chroman-3-amides

- Field : Medical and Pharmaceutical Research

- Application : 4-Bromo-2-methoxyaniline is used as a reagent in the synthesis of chroman-3-amides as potent Rho kinase inhibitors .

- Method : The exact method of application or experimental procedures was not detailed in the source .

- Results : The outcome is the creation of potent Rho kinase inhibitors, which could have significant implications in the treatment of various diseases .

Safety And Hazards

4-Bromo-2-ethoxyaniline is classified as a hazardous chemical. It is toxic in contact with skin, causes skin irritation, and may cause serious eye irritation. It may also cause damage to organs through prolonged or repeated exposure .

Relevant Papers The relevant papers for 4-Bromo-2-ethoxyaniline are not specified in the available resources .

Propiedades

IUPAC Name |

4-bromo-2-ethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYQWMDMRFFGRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80574057 | |

| Record name | 4-Bromo-2-ethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-ethoxyaniline | |

CAS RN |

57279-73-9 | |

| Record name | 4-Bromo-2-ethoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57279-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-ethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-ethoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B1339322.png)

![tert-Butyl N-[(2-oxo-1,3-oxazolan-5-yl)methyl]-carbamate](/img/structure/B1339324.png)